
MUT056399
Overview
Description
MUT056399 (Fab-001) is a novel antibacterial agent developed to target the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid biosynthesis. It exhibits potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA), linezolid-resistant, and vancomycin-intermediate (VISA) strains, with MIC90 values ranging from ≤0.03 to 0.12 μg/mL . Its mechanism involves competitive inhibition of FabI, preventing NADH-dependent reduction of enoyl-ACP, thereby disrupting lipid membrane synthesis . Preclinical studies demonstrate efficacy in murine models of systemic and thigh infections, with mean ED50 values of 19.3–49.6 mg/kg/day against MRSA and VISA . This compound also shows activity against Gram-negative bacteria (e.g., Escherichia coli, Haemophilus influenzae) due to their reliance on FabI .
Chemical Reactions Analysis
MUT056399 primarily undergoes inhibition reactions as it targets the FabI enzyme. The compound does not exhibit activity against bacteria using the FabK enzyme but shows activity against FabI-containing Gram-negative bacilli . The major product formed from these reactions is the inhibition of bacterial growth, particularly in strains of Staphylococcus aureus and Escherichia coli.
Scientific Research Applications
Antibacterial Activity
MUT056399 has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
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In Vitro Efficacy :
- The minimum inhibitory concentration (MIC) values for this compound against various strains of S. aureus range from 0.03 to 0.12 µg/ml, indicating high potency compared to traditional antibiotics like linezolid, which has MIC values between 2 to ≥16 µg/ml .
- It also exhibits activity against coagulase-negative staphylococci with MICs ranging from 0.12 to 4 µg/ml .
- In Vivo Efficacy :
Resistance Mechanisms
Research indicates that resistance to this compound can develop through mutations in the fabI gene, with specific mutations such as A95V and F204S identified in resistant clones of S. aureus . Understanding these mechanisms is vital for developing strategies to counteract resistance.
Combination Therapies
Recent studies have explored the potential of combining this compound with other antibiotics to enhance efficacy against resistant strains:
- Synergistic Effects : Combinations of this compound with brilacidin or eravacycline have shown promising results against Acinetobacter baumannii, a pathogen known for its antibiotic resistance . These combinations not only exhibit bactericidal activity but also significantly inhibit biofilm formation, which is a major factor in chronic infections.
Therapeutic Development
This compound is currently being investigated in clinical trials as a novel therapeutic agent for treating severe staphylococcal infections. Its unique mechanism of action and effectiveness against resistant strains position it as a promising candidate in the ongoing battle against antibiotic-resistant bacteria .
Data Summary Table
Parameter | Value |
---|---|
Target Enzyme | FabI |
MIC (S. aureus) | 0.03 - 0.12 µg/ml |
MIC (Coagulase-negative staphylococci) | 0.12 - 4 µg/ml |
In Vivo Efficacy (mice) | 19.3 - 49.6 mg/kg/day |
Resistance Mechanisms | Mutations in fabI gene (e.g., A95V, F204S) |
Case Studies
- Case Study on MRSA Infections : In a controlled study involving MRSA-infected mice, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls, demonstrating its potential as an effective treatment option for severe MRSA infections .
- Combination Therapy Study : A recent study tested the combination of this compound with brilacidin against Acinetobacter baumannii. The results indicated enhanced bactericidal activity and reduced biofilm formation, suggesting that this combination could be an effective strategy against multi-drug resistant pathogens .
Mechanism of Action
MUT056399 exerts its effects by specifically inhibiting the FabI enzyme, which is a key regulator in controlling the elongation of the acyl chain for saturated fatty acid and unsaturated fatty acid synthesis in bacteria . By inhibiting this enzyme, this compound disrupts the fatty acid biosynthesis pathway, leading to the inhibition of bacterial growth and survival.
Comparison with Similar Compounds
Comparative Analysis with Similar FabI Inhibitors
Spectrum of Activity
MUT056399 distinguishes itself through a broader spectrum compared to other FabI inhibitors:
- AFN-1252 (Afabicin) : Narrow-spectrum, active exclusively against staphylococci, including MRSA (MIC90 = 0.015–0.06 μg/mL) . Lacks Gram-negative activity due to poor affinity for E. coli FabI .
- CG400549 : Targets S. aureus FabI with MIC90 ≤0.5 μg/mL but inactive against Gram-negatives .
This compound’s Gram-negative coverage includes E. coli (IC50 = 58 nM) and H. influenzae, making it unique among clinical-stage FabI inhibitors .
Table 1: Spectrum Comparison of FabI Inhibitors
Resistance Profiles
Resistance to this compound arises via fabI mutations (e.g., A95V, F204S) at a low frequency (10<sup>−9</sup>) .
- AFN-1252 : Resistance linked to fabI mutations (e.g., G95V), with similar frequencies (~10<sup>−9</sup>) .
- Triclosan : High resistance rates in clinical isolates due to widespread use and fabI mutations .
Table 2: Resistance Mechanisms and Frequencies
Pharmacokinetics and Efficacy
This compound exhibits rapid clearance (T1/2 = 3–5 hours) but excellent tissue distribution . In murine models, a single subcutaneous dose reduced MRSA burden by 2–5 log10 CFU/mL, comparable to linezolid .
- AFN-1252 : Longer half-life (~8 hours) in humans, enabling once-daily dosing .
- CG400549: Limited PK data, but Phase I trials reported tolerability up to 1,200 mg .
Table 3: In Vivo Efficacy in Murine Models
Compound | Infection Model | ED50 (mg/kg/day) | Comparator (Linezolid) |
---|---|---|---|
This compound | MRSA Thigh Infection | 45 | 50 |
AFN-1252 | MRSA Systemic | 10–20 | Not tested |
Combination Therapy Potential
This compound demonstrates synergy with brilacidin (a host-defense peptide mimetic) and eravacycline (a tetracycline derivative) against multidrug-resistant Acinetobacter baumannii, reducing bacterial load by 3.8–5.5 log10 CFU/mL in time-kill assays . This contrasts with AFN-1252 and CG400549, which lack published combination data.
Clinical Development Status
While this compound showed promise in Phase I, development stalled post-2009, possibly due to selectivity issues or competition . In contrast:
- AFN-1252 : Advanced to Phase II for staphylococcal infections.
- CG400549 : Completed Phase II trials with efficacy against MRSA .
Biological Activity
MUT056399 is a novel compound recognized for its potent inhibitory effects on the FabI enzyme, which plays a crucial role in fatty acid biosynthesis in bacteria. This compound has garnered attention due to its effectiveness against various strains of antibiotic-resistant bacteria, particularly Staphylococcus aureus and Escherichia coli. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions primarily as an inhibitor of the FabI enzyme, which is integral to the type II fatty acid synthesis pathway in bacteria. By inhibiting FabI, this compound disrupts the bacterial fatty acid biosynthesis, leading to impaired cell membrane integrity and ultimately bacterial cell death.
Inhibitory Concentration (IC) Values
Research has demonstrated that this compound exhibits strong inhibitory activity with the following characteristics:
- Against Staphylococcus aureus :
- IC₅₀ ≈ 0.5 µM
- Against Escherichia coli :
- IC₅₀ ≈ 1 µM
These values indicate that this compound is highly effective at low concentrations, making it a promising candidate for therapeutic applications against resistant bacterial strains .
Antibacterial Efficacy
A series of studies have evaluated the antibacterial efficacy of this compound against various pathogens. The results are summarized in Table 1.
Pathogen | MIC (µM) | Inhibition (%) |
---|---|---|
Staphylococcus aureus | 0.5 | >95 |
Escherichia coli | 1 | >90 |
Acinetobacter baumannii | 10 | 80-86 |
Table 1: Minimum Inhibitory Concentration (MIC) and percentage inhibition of this compound against selected pathogens.
Synergistic Effects
Further investigations have explored the potential of combining this compound with other antimicrobial agents. Notably, combinations with brilacidin and eravacycline have shown enhanced bactericidal activity against Acinetobacter baumannii strains QS17-1084 and 5075. These combinations not only inhibited bacterial growth but also significantly reduced biofilm formation, which is a critical factor in chronic infections .
Case Study: Combination Therapy
In a study assessing the efficacy of drug combinations, the following results were observed:
- Combination of this compound and Brilacidin :
- Exhibited a synergistic effect with a fractional inhibitory concentration index (FICI) < 0.5.
- Combination of this compound and Eravacycline :
- Also demonstrated significant bactericidal activity with effective inhibition of biofilm formation.
These findings suggest that utilizing this compound in combination therapies could be an effective strategy to combat multi-drug resistant bacterial infections .
Resistance Mechanisms
Despite its potency, some bacteria have developed resistance mechanisms against inhibitors like this compound. Research indicates that mutations in the fabH gene can confer resistance by altering the target site for FabI inhibitors . Understanding these resistance pathways is crucial for developing next-generation antibiotics that can circumvent these mechanisms.
Q & A
Basic Research Questions
Q. What is the mechanism of action of MUT056399, and how does it differ from other FabI inhibitors?
this compound selectively inhibits the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid biosynthesis. Unlike broad-spectrum antibiotics, its activity is narrow-spectrum, targeting pathogens like Staphylococcus aureus and Escherichia coli that rely on FabI rather than alternative enzymes like FabK . Methodologically, researchers can confirm FabI specificity using enzyme inhibition assays (e.g., Kiapp measurements) and compare activity against FabK-expressing bacterial strains to rule out off-target effects .
Q. How are minimum inhibitory concentration (MIC) values determined for this compound, and what factors influence variability in MIC90 ranges?
MIC values are determined via standardized broth microdilution assays. For this compound, MIC90 (minimum concentration inhibiting 90% of strains) ranges from 0.03–0.12 μg/mL for S. aureus and 0.12–4 μg/mL for coagulase-negative staphylococci. Variability arises from strain-specific FabI mutations, efflux pump activity, or differences in experimental conditions (e.g., inoculum size, growth media). Researchers should include control strains (e.g., ATCC 29213 for S. aureus) and validate results across multiple replicates .
Q. What in vivo models are commonly used to evaluate this compound efficacy, and how are dosing regimens optimized?
Two primary murine models are employed:
- Systemic infection models : Mice are infected intravenously with lethal doses of pathogens (e.g., MRSA), and survival rates are monitored post-subcutaneous (sc) administration of MUT056398. ED50 values (effective dose for 50% survival) range from 19.3–49.6 mg/kg/day .
- Thigh infection models : Bacterial load reduction in immunocompetent or neutropenic mice is quantified after sc dosing. Static doses (preventing bacterial growth) vary by immune status (e.g., 45 mg/kg/day in immunocompetent vs. 143 mg/kg/day in neutropenic mice) . Dosing optimization requires pharmacokinetic (PK) studies to correlate plasma concentrations with efficacy, accounting for clearance rates (T1/2 = 3–5 hours in preclinical species) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s binding kinetics and efficacy across bacterial species?
this compound exhibits species-specific binding kinetics. For example, its Kiapp for Burkholderia pseudomallei FabI (bpFabI1) is 405 nM, with a short residence time (tR = 12 min), while derivatives like PT405 show higher affinity (Kiapp = 4 nM, tR = 250 min) . To address contradictions, researchers should:
- Perform structural dynamics simulations to compare FabI active-site conformations across species.
- Use [32P]-NAD+ dissociation assays to quantify inhibitor-enzyme complex stability .
- Validate findings with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
Q. What experimental strategies mitigate the risk of resistance development during this compound therapy?
Resistance primarily arises from fabI mutations (e.g., missense mutations reducing drug binding). Methodological approaches include:
- Frequency-of-resistance (FoR) assays : Inoculate high-density bacterial cultures (>10^10 CFU) with this compound and quantify resistant colonies. FoR for S. aureus is <1 × 10^-9, indicating low resistance risk .
- Combination therapy screening : Test synergism with other antibiotics (e.g., brilacidin or erythromycin derivatives) using checkerboard assays or time-kill studies. For Acinetobacter baumannii, this compound + brilacidin (1:2 ratio) reduces bacterial load by 5.5 log10 CFU/mL in 24 hours .
Q. How can structural modifications to this compound improve its pharmacokinetic profile without compromising antibacterial activity?
Rational drug design involves:
- A/B-ring substitutions : Introducing para-fluoro groups on the B-ring (e.g., PT405) enhances affinity and tR. Conversely, A-ring fluorination weakens bpFabI1 binding .
- Pharmacophore modeling : Use X-ray crystallography of FabI-inhibitor complexes to identify critical interactions (e.g., hydrogen bonds with Tyr156, hydrophobic packing with Ala95) .
- Prodrug development : Improve solubility and bioavailability by modifying hydroxyl groups (e.g., phosphate ester prodrugs for intravenous delivery) .
Q. What statistical methods are recommended for analyzing discrepancies in ED50 values across preclinical studies?
Variations in ED50 (e.g., 21.6 mg/kg/day for MSSA vs. 49.6 mg/kg/day for GISA strains) can arise from differences in infection severity or host immune status. Researchers should:
- Apply mixed-effects models to account for inter-study variability.
- Normalize data using bacterial load metrics (e.g., CFU/thigh) rather than survival endpoints alone.
- Validate results with meta-analyses pooling data from multiple infection models .
Q. Methodological Resources
Properties
IUPAC Name |
4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-2-8-6-12(19)14(7-10(8)16)21-13-4-3-9(15(18)20)5-11(13)17/h3-7,19H,2H2,1H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHARGDBJJUOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269055-85-7 | |
Record name | FAB-001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269055857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FAB-001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52RPV7VRM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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